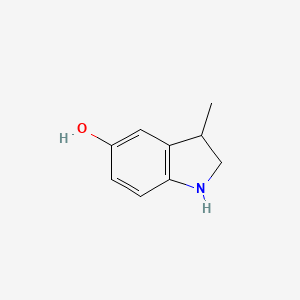3-Methyl-2,3-dihydro-1H-indol-5-ol
CAS No.:
Cat. No.: VC17708003
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11NO |
|---|---|
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 3-methyl-2,3-dihydro-1H-indol-5-ol |
| Standard InChI | InChI=1S/C9H11NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-4,6,10-11H,5H2,1H3 |
| Standard InChI Key | SPZWVKXSWPDLNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC2=C1C=C(C=C2)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a bicyclic core comprising a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:
-
A methyl group at the 3-position of the pyrrole ring, introducing steric and electronic effects .
-
A hydroxyl group at the 5-position of the benzene ring, enabling hydrogen bonding and influencing solubility.
-
Partial saturation at the 2,3-positions of the pyrrole ring, rendering it a dihydroindole derivative .
The stereochemistry at the 3-position is specified as (R)-configuration, which may influence its biological interactions .
Spectral Data
Synthetic Methodologies
Key Routes
-
Tscherniac-Einhorn Reaction
-
Multi-Component Reactions (MCRs)
-
Reductive Amination
-
Reduction of Schiff bases derived from 5-hydroxyindole precursors using NaBH₄ or catalytic hydrogenation.
-
Chemical and Physical Properties
Reactivity
-
Oxidation: The hydroxyl group at position 5 undergoes oxidation to form quinonoid structures using agents like KMnO₄.
-
Reduction: The dihydroindole ring can be fully saturated to indoline derivatives under H₂/Pd-C.
-
Substitution: Electrophilic aromatic substitution occurs preferentially at the 4-position due to the hydroxyl group’s directing effects.
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Melting Point | 211–213°C (hydrobromide) | |
| Solubility | Soluble in polar solvents |
Applications in Medicinal Chemistry
Drug Intermediate
-
Serves as a precursor to 1-(indolin-5-yl)methanamines, which are explored as antipsychotic agents .
-
Functionalization at the 5-position (e.g., sulfonamide derivatives) enhances bioavailability and target affinity .
Material Science
-
The conjugated π-system enables applications in organic semiconductors, though research remains preliminary .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Bioactivity | Source |
|---|---|---|---|
| 3-Methyl-2-phenyl-indole | Phenyl substituent at C2 | Anti-inflammatory (IC₅₀ = 5 μM) | |
| 5-Fluoroindole | Fluorine at C5 | Antiviral (EC₅₀ = 0.8 μM) | |
| Indole-3-acetic acid | Carboxylic acid at C3 | Plant growth regulation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume